(4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol
Description
The compound "(4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol" features a pyrrole ring substituted with a fluorine atom at the 4-position and a methyl group at the 1-position, linked to a naphthalen-1-ylmethanol moiety. This structure combines aromatic heterocyclic and polycyclic systems, which may confer unique physicochemical and biological properties. The fluorine substituent enhances electronegativity and metabolic stability, while the naphthalene group contributes to lipophilicity and π-π stacking interactions.
Properties
Molecular Formula |
C16H14FNO |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(4-fluoro-1-methylpyrrol-2-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C16H14FNO/c1-18-10-12(17)9-15(18)16(19)14-8-4-6-11-5-2-3-7-13(11)14/h2-10,16,19H,1H3 |
InChI Key |
JIWQLAZRGHFHSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(C2=CC=CC3=CC=CC=C32)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol typically involves the reaction of 4-fluoro-1-methyl-1H-pyrrole with naphthalen-1-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydroxide (NaOH) to facilitate the reaction . The reaction is usually carried out under heating for a specified duration to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. This includes the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential pharmacological activities, particularly in the development of new therapeutic agents.
1. Antidepressant Activity:
Research indicates that compounds similar to (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the fluorine atom could enhance binding affinity to specific receptors, potentially leading to improved efficacy over existing antidepressants.
2. Anticancer Properties:
Studies have shown that naphthalene derivatives possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the pyrrole moiety may further enhance this activity by interacting with biological targets involved in tumor growth and metastasis.
3. Neuroprotective Effects:
Compounds with similar structures have been explored for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual functionality of this compound could allow it to cross the blood-brain barrier effectively, providing therapeutic benefits.
Materials Science Applications
The unique chemical structure of (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol also opens avenues in materials science.
1. Organic Light Emitting Diodes (OLEDs):
Due to its electronic properties, this compound may serve as a potential candidate for use in OLEDs. The naphthalene unit can contribute to light emission properties, while the pyrrole moiety can enhance charge transport characteristics.
2. Conductive Polymers:
Incorporating this compound into polymer matrices could improve conductivity and thermal stability, making it suitable for applications in flexible electronics and sensors.
Research Tool Applications
The compound can also serve as a valuable research tool in various scientific investigations.
1. Chemical Probes:
As a chemical probe, (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol can be used to study specific biological pathways or receptor interactions in vitro and in vivo.
2. Synthesis of Novel Derivatives:
The compound's structure allows for further derivatization, enabling researchers to explore a library of related compounds with varied biological activities.
Case Study 1: Antidepressant Activity
A study conducted on related pyrrole derivatives showed significant antidepressant-like effects in animal models when administered at specific doses. This suggests that (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol could be further developed as a novel antidepressant agent.
Case Study 2: Anticancer Properties
Research on naphthalene-based compounds has demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. Preliminary data suggest that our compound could exhibit similar properties, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism by which (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Analogs
| Compound Name | Core Structure | Key Substituents | Functional Groups | Reference |
|---|---|---|---|---|
| Target Compound | Pyrrole + Naphthalene | 4-Fluoro, 1-methyl, naphthalen-1-yl | Methanol (-CH₂OH) | |
| 5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-ylmethanone | Pyrrole + Naphthalene | 4-Fluorophenyl, pentyl, naphthalen-1-yl | Ketone (-CO-) | |
| MJ66 (from ) | Pyridine + Naphthalene | 2-(Naphthalen-1-yl), 6-(pyrrolidin-1-yl) | Amine, naphthalene | |
| 3-(2-(Allyloxy)naphthalen-1-yl)-1-phenylprop-2-en-1-one (ANPEO) | Chalcone | Allyloxy-naphthalen-1-yl, phenyl | Ketone, allyl ether | |
| 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile | Pyrazole + Pyridine | 4-Fluorophenyl, naphthalen-1-yl, nitrile | Hydroxyl, nitrile |
Key Observations :
- Functional Groups: The target compound’s methanol group distinguishes it from analogs like methanone () or nitrile (), influencing solubility and reactivity.
- Substituent Effects : Fluorine and methyl groups on the pyrrole ring may reduce steric hindrance compared to bulkier substituents (e.g., pentyl in ) while enhancing electronic effects.
Key Observations :
- The target compound’s synthesis may resemble chalcone or pyrazole derivatives (), but its pyrrole core likely requires specialized coupling methods.
- Reduction of a ketone intermediate (e.g., as in ’s methanone analog) could yield the methanol group.
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
- The methanol group in the target compound may improve aqueous solubility compared to analogs with non-polar substituents (e.g., ).
- Fluorine’s electronegativity could enhance crystalline stability, though melting point data is unavailable.
Table 4: Cytotoxic Activity of Naphthalene-Containing Compounds
Key Observations :
Biological Activity
(4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol, with the molecular formula CHFNO and a molecular weight of 255.29 g/mol, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrole moiety and a naphthalene ring, suggesting possible interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 255.29 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| CAS Number | 1443341-51-2 |
Biological Activity Overview
The biological activity of (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol has not been extensively documented in the literature; however, related compounds within the same structural framework have shown promising pharmacological effects.
Antitumor Activity
Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. For example, derivatives of naphthalene and pyrrole have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for elucidating the biological activity of (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol. The presence of the fluorine atom at the 4-position of the pyrrole ring may enhance lipophilicity and improve binding affinity to biological targets compared to non-fluorinated analogs. This modification can also influence metabolic stability and bioavailability .
Case Studies
While specific case studies on (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol are scarce, research on similar compounds provides insights:
- Antitumor Studies : A study involving naphthalene derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC values in the low micromolar range. These results indicate that modifications to the naphthalene structure can lead to enhanced antitumor activity .
- Inflammation Models : Research on pyrrole-containing compounds highlighted their effectiveness in reducing inflammation markers in animal models, suggesting that similar mechanisms could be applicable to (4-Fluoro-1-methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
